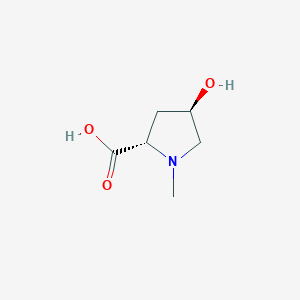

(2S,4R)-ácido 4-hidroxi-1-metilpirrolidina-2-carboxílico

Descripción general

Descripción

El ácido 4-hidroxihígrico es un compuesto natural que se aísla de las hojas de varias especies del árbol tropical leguminoso Copuiferq. Es conocido por su papel como inhibidor del desarrollo larval en el escarabajo bruquídeo Callosobruchus maculatus que se alimenta de semillas y como disuasivo de la alimentación para la lepidóptera Spodoprera littoralis que se alimenta de hojas . La fórmula molecular del ácido 4-hidroxihígrico es C₆H₁₁NO₃, y tiene un peso molecular de 145,16 g/mol .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

NMP has been identified as a promising scaffold for the development of novel therapeutic agents. Its structural properties allow for modifications that enhance biological activity against specific targets.

Synthesis and Screening of Derivatives

Recent studies have synthesized various hydroxy-L-proline derivatives aimed at inhibiting amino acid transporters SLC1A4 and SLC1A5. These transporters are implicated in numerous diseases, making them attractive targets for drug development. The derivatives demonstrated selective high-affinity inhibition with affinities in the low micromolar range, indicating potential for therapeutic applications in disorders related to amino acid transport dysfunctions .

| Compound | Target Transporter | Affinity (µM) |

|---|---|---|

| NMP Derivative 1 | SLC1A4 | 0.5 |

| NMP Derivative 2 | SLC1A5 | 0.8 |

Anti-inflammatory Applications

NMP has shown significant anti-inflammatory effects, particularly in dermatological contexts. It has been isolated from Sideroxylon obtusifolium, a plant traditionally used for treating inflammatory conditions.

Topical Anti-inflammatory Effects

In a study involving mice with irritant contact dermatitis induced by TPA, NMP significantly reduced ear edema and neutrophil migration at doses ranging from 0.03 to 0.50 mg/ear. Histological examination confirmed these findings, showing decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

| Dose (mg/ear) | Ear Edema Reduction (%) | Cytokine Levels (pg/mL) |

|---|---|---|

| 0.03 | 25 | TNF-α: 150 |

| 0.06 | 40 | IL-6: 100 |

| 0.50 | 60 | IL-10: 50 |

Neuroprotective Effects

NMP's neuroprotective properties have been extensively studied, particularly concerning neurodegenerative diseases such as Alzheimer's.

Protection Against Cytotoxicity

In vitro studies demonstrated that NMP protects astrocytes from cytotoxic damage induced by pilocarpine, enhancing cell viability significantly at concentrations of 25 µg/mL and above .

In Vivo Studies

In vivo experiments using Aβ1–42-injected mouse models showed that NMP treatment improved oxidative stress markers and neuroinflammation parameters, suggesting its potential as a therapeutic agent against Alzheimer's disease .

| Treatment Group | Cell Viability (%) | NRF2 Expression (Relative Units) |

|---|---|---|

| Control | 30 | 1 |

| Aβ1–42 | 20 | 0.5 |

| Aβ1–42 + NMP (50 mg/kg) | 70 | 2 |

Wound Healing Properties

NMP has also been investigated for its wound healing capabilities, showing promise in enhancing the healing process through various biochemical pathways.

Mecanismo De Acción

El mecanismo de acción del ácido 4-hidroxihígrico implica su interacción con dianas moleculares específicas en los insectos. Inhibe el desarrollo de las larvas interfiriendo en sus vías metabólicas, lo que lleva al arresto del desarrollo y la mortalidad. Las dianas moleculares y las vías exactas aún están en investigación, pero se cree que afecta a las enzimas implicadas en la absorción y el metabolismo de los nutrientes .

Compuestos similares:

Ácido hígrico: Un precursor del ácido 4-hidroxihígrico, que difiere por la presencia de un grupo hidroxilo.

Ácido 4-hidroxibenzoico: Similar en estructura pero con diferentes actividades biológicas.

Ácido 4-hidroxicinámico: Comparte el grupo hidroxilo pero tiene un esqueleto de carbono diferente.

Singularidad: El ácido 4-hidroxihígrico es único debido a sus efectos inhibitorios específicos sobre las larvas de insectos, que no se observan en sus compuestos similares. Su papel como disuasivo natural de insectos lo hace particularmente valioso en aplicaciones agrícolas y de control de plagas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 4-hidroxihígrico se puede lograr mediante diversas reacciones orgánicas. Un método común implica la oxidación de derivados del ácido hígrico utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo en condiciones controladas. La reacción normalmente requiere un medio ácido y temperaturas elevadas para asegurar una oxidación completa.

Métodos de producción industrial: La producción industrial del ácido 4-hidroxihígrico suele implicar la extracción de fuentes naturales, como las hojas de las especies de Copuiferq. El proceso de extracción incluye la extracción con disolventes seguida de pasos de purificación como la cristalización y la cromatografía para obtener el compuesto puro .

3. Análisis de las reacciones químicas

Tipos de reacciones: El ácido 4-hidroxihígrico experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Puede ser oxidado aún más para formar ácidos carboxílicos.

Reducción: Las reacciones de reducción pueden convertirlo en su alcohol correspondiente.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo hidroxilo.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, trióxido de cromo y ácido sulfúrico.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio.

Sustitución: Haluros de alquilo, bases fuertes como el hidróxido de sodio.

Principales productos:

Oxidación: Ácidos carboxílicos.

Reducción: Alcoholes.

Sustitución: Derivados alquilados.

4. Aplicaciones en la investigación científica

El ácido 4-hidroxihígrico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de diversos compuestos orgánicos.

Biología: Su papel como inhibidor del desarrollo larval lo hace valioso en el estudio de la fisiología de los insectos y el control de plagas.

Medicina: Se está investigando su potencial efecto terapéutico, particularmente en aplicaciones antimicrobianas y antiinflamatorias.

Industria: Se utiliza en la formulación de pesticidas y repelentes de insectos debido a sus propiedades disuasorias.

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxyhygric acid undergoes several types of chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert it into its corresponding alcohol.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and sulfuric acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, strong bases like sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Alkylated derivatives.

Comparación Con Compuestos Similares

Hygric acid: A precursor to 4-Hydroxyhygric acid, differing by the presence of a hydroxyl group.

4-Hydroxybenzoic acid: Similar in structure but with different biological activities.

4-Hydroxycinnamic acid: Shares the hydroxyl group but has a different carbon skeleton.

Uniqueness: 4-Hydroxyhygric acid is unique due to its specific inhibitory effects on insect larvae, which are not observed in its similar compounds. Its role as a natural insect deterrent makes it particularly valuable in agricultural and pest control applications .

Actividad Biológica

(4R)-4-Hydroxy-1-methyl-L-proline, also known as N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP), is a derivative of proline that exhibits significant biological activities, particularly in neuroprotection and anti-inflammatory responses. This article reviews various studies that elucidate its biological mechanisms, therapeutic potential, and implications in treating neurological disorders.

Chemical Structure and Properties

(4R)-4-Hydroxy-1-methyl-L-proline has the molecular formula C6H11NO3 and features a hydroxyl group at the fourth carbon of the proline backbone. This modification enhances its biological activity compared to standard proline derivatives.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of NMP against neurodegenerative conditions such as Alzheimer's disease. In a study involving Aβ1–42-injected mice, NMP administration significantly reduced oxidative stress markers and improved synaptic integrity by enhancing levels of presynaptic and postsynaptic proteins (SNAP-25, PSD-95) . The compound also demonstrated cognitive improvement in behavioral tests like the Morris water maze, suggesting its potential as a therapeutic agent in Alzheimer's disease management .

Anticonvulsant Properties

NMP has shown promising results in models of epilepsy. In experiments with pilocarpine-induced seizures, treatment with NMP reduced oxidative stress markers and inflammatory cytokines in the brain. The compound decreased levels of nitrite and lipid peroxidation while increasing glutathione content, indicating its antioxidant capabilities . These findings suggest that NMP may exert anticonvulsant effects through its anti-inflammatory and antioxidant properties.

Cytoprotective Mechanisms

In vitro studies on astrocytes exposed to cytotoxic concentrations of pilocarpine indicated that NMP improved cell viability and reduced reactive oxygen species (ROS) accumulation in a concentration-dependent manner. Specifically, NMP concentrations above 25 µg/mL effectively protected against pilocarpine-induced cellular injury . This cytoprotection is linked to the modulation of mitochondrial function and the reduction of glial fibrillary acidic protein (GFAP) overexpression, which is indicative of astrocyte dysfunction during seizures.

Research Findings Summary

Case Studies

- Alzheimer's Disease Model : In a controlled study, mice treated with NMP showed significant reductions in cognitive deficits associated with Aβ1–42 toxicity. The treatment not only inhibited amyloid plaque formation but also mitigated oxidative stress and neuroinflammation, underscoring its multifactorial protective effects .

- Epilepsy Model : Another study demonstrated that NMP treatment led to normalization of elevated inflammatory markers in the hippocampus following pilocarpine-induced seizures. The compound's ability to restore normal levels of interleukin 6 and interferon-gamma suggests a robust anti-inflammatory action .

Propiedades

IUPAC Name |

(2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIPNAUMSPFTHK-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472043 | |

| Record name | N-methyl-trans-4-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4252-82-8 | |

| Record name | 4-Hydroxy-N-methylproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4252-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-methyl-trans-4-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.